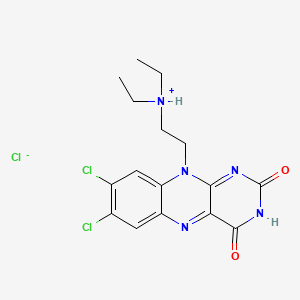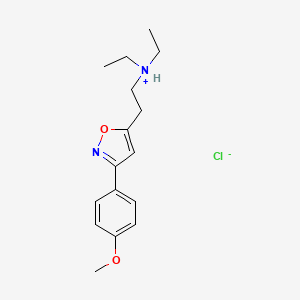
3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an isoxazole ring substituted with a p-methoxyphenyl group and a diethylaminoethyl side chain, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Substitution with p-Methoxyphenyl Group: The p-methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is added through an alkylation reaction using diethylamine and an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(p-Methoxyphenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride
- 3-(p-Methoxyphenyl)-5-(2-(diethylamino)propyl)isoxazole hydrochloride
- 3-(p-Methoxyphenyl)-5-(2-(diethylamino)butyl)isoxazole hydrochloride
Uniqueness
3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of the p-methoxyphenyl group and the diethylaminoethyl side chain makes it particularly versatile for various applications.
Propriétés
Numéro CAS |
2148-75-6 |
|---|---|
Formule moléculaire |
C16H23ClN2O2 |
Poids moléculaire |
310.82 g/mol |
Nom IUPAC |
diethyl-[2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]ethyl]azanium;chloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-4-18(5-2)11-10-15-12-16(17-20-15)13-6-8-14(19-3)9-7-13;/h6-9,12H,4-5,10-11H2,1-3H3;1H |
Clé InChI |
VKWVPKRDTABTTR-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCC1=CC(=NO1)C2=CC=C(C=C2)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


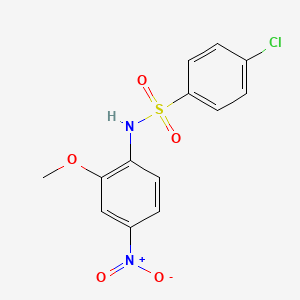
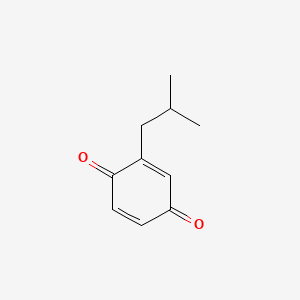

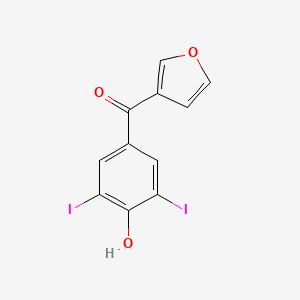
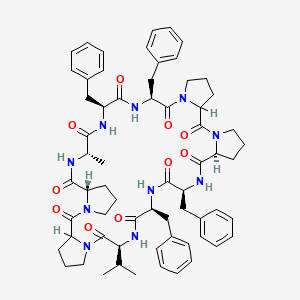
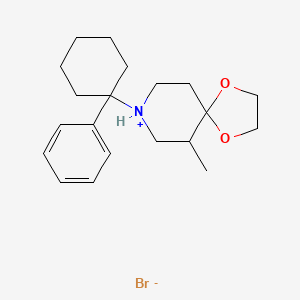
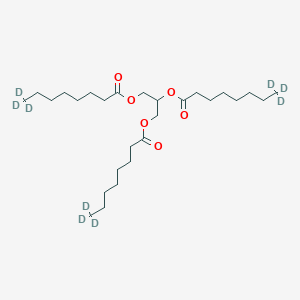
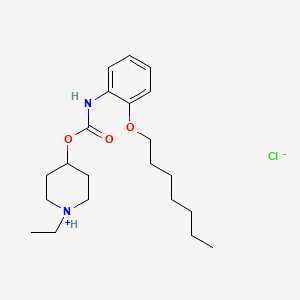
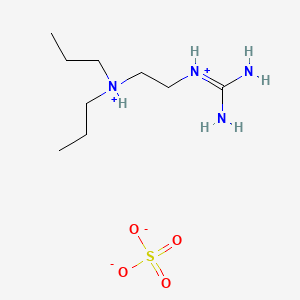
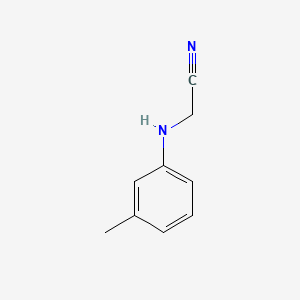
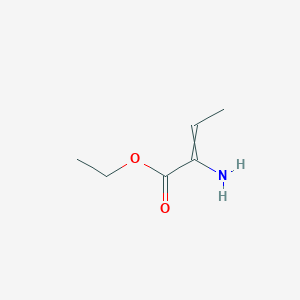

![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
